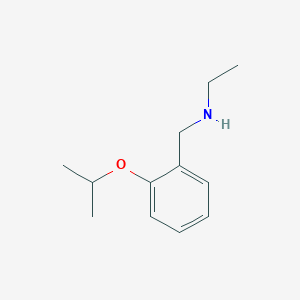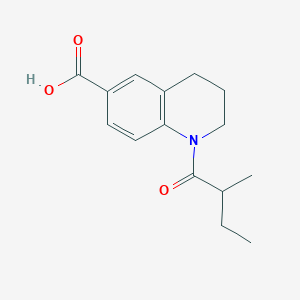
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Descripción general
Descripción
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide, also known as N-methyl-4-aminopiperidine-1-acetamide, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 91-93 °C. It is a derivative of piperidine and is used as a precursor in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantioselective Synthesis : A study by Reznikov et al. (2013) describes a synthetic approach to γ-aminobutyric acid derivatives, including those related to 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide. This method involves enantioselective addition catalyzed by Ni(II) complexes (Reznikov, Golovin, & Klimochkin, 2013).
Design and Synthesis of Derivatives : Jing (2010) reports on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, highlighting the structural versatility of compounds related to this compound (Jing, 2010).
Biological Activities
Enzymatic Activity Studies : Khalid et al. (2014) synthesized a series of derivatives including N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide. These compounds were evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing potential biological applications (Khalid et al., 2014).
Antiallergic Agents : Menciu et al. (1999) developed new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents. These compounds show a connection to the structural class of this compound in their synthesis and potential therapeutic application (Menciu et al., 1999).
Miscellaneous Applications
Antioxidant and Analgesic Properties : Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, showing its potential as an antioxidant, analgesic, and anti-inflammatory agent (Nayak et al., 2014).
Molecular Imprinted Polymers : Fahim and Abu-El Magd (2021) investigated the use of a compound related to this compound in the development of molecular imprinted polymers for applications in organic fillers and antimicrobial activities (Fahim & Abu-El Magd, 2021).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)3-6-14-12(16)9-15-7-4-11(13)5-8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJLNOJHWQKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)






![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)